molecular formula C12H15N3O B2791088 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine CAS No. 858679-51-3

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Cat. No. B2791088
CAS RN: 858679-51-3
M. Wt: 217.272
InChI Key: JXEONDIXVBORTQ-UHFFFAOYSA-N
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Description

The compound “2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common feature in many biologically active compounds and is often used in drug discovery .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various methods. One common approach involves the construction of the ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not available in the sources retrieved.


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the pyrrolidine ring and the benzoxazole group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The benzoxazole group is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring. Unfortunately, specific details about the molecular structure of this compound are not available in the sources retrieved.

Mechanism of Action

The exact mechanism of action of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine is not fully understood, but it is thought to act as an allosteric modulator of certain receptors in the brain. By binding to these receptors, it can either enhance or inhibit their activity, depending on the specific receptor and the context in which it is being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific receptor it is binding to and the context in which it is being studied. Some studies have suggested that it may have neuroprotective effects, while others have suggested that it may be involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine in lab experiments is its ability to selectively bind to certain receptors in the brain. This makes it a valuable tool for investigating the function of these receptors and their role in various physiological and biochemical processes. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research involving 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine. One possibility is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction could be to further explore its effects on mood and anxiety, and its potential as a treatment for mood disorders. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with various receptors in the brain.

Scientific Research Applications

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine has been used in a variety of scientific studies to investigate the function of certain receptors in the brain. For example, it has been shown to bind to the sigma-1 receptor and modulate its activity, which may have implications for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-9-3-4-11-10(7-9)14-12(16-11)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEONDIXVBORTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-nitro-2-[(pyrrolidin-1-yl)methyl]benzoxazole (300 mg, 1.21 mmol) in a mixed solvent of EtOAc-MeOH (1:1, 70 mL) was added 10% Pd—C (40 mg), the flask was purged with argon, then the argon was replaced with H2, the reaction mixture was stirred under H2 atmosphere for 30 min. After filtration through Celite, washed with ethyl acetate. The solvents were evaporated to provide 263 mg (100%) of 5-amino-2-[(pyrrolidin-1-yl)methyl]benzoxazole as a yellow solid.
Name
5-nitro-2-[(pyrrolidin-1-yl)methyl]benzoxazole
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
EtOAc MeOH
Quantity
70 mL
Type
solvent
Reaction Step One

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